molecular formula C7H3ClF5NO B1391447 3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine CAS No. 1214332-87-2

3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B1391447
CAS No.: 1214332-87-2
M. Wt: 247.55 g/mol
InChI Key: WCWKAVAPPXNFIU-UHFFFAOYSA-N
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Description

3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine is a high-value pyridine derivative designed for advanced chemical synthesis and research applications. This compound serves as a crucial synthetic intermediate in the development of novel active ingredients, particularly in the agrochemical and pharmaceutical industries. The strategic substitution on the pyridine ring, featuring chloro, difluoromethoxy, and trifluoromethyl groups, creates a multifunctional scaffold ideal for further derivatization via cross-coupling and nucleophilic substitution reactions. Key Research Applications: - Agrochemical Intermediates: This compound is a strategic precursor for synthesizing new herbicides and pesticides. The trifluoromethylpyridine (TFMP) motif is a established key structural motif in over 20 known agrochemicals, contributing to enhanced biological activity, improved metabolic stability, and optimal lipophilicity for effective plant absorption and translocation . - Pharmaceutical Intermediates: It is used as a building block in medicinal chemistry for creating drug candidates. The unique physicochemical profile imparted by the fluorine atoms and the pyridine ring can improve a molecule's bioavailability, binding affinity, and overall efficacy, making it valuable for discovering new therapeutic agents . Research Value & Mechanism: The value of this compound lies in the synergistic effect of its substituents. The trifluoromethyl group is known to influence electronegativity, lipid solubility, and thermal stability, which can directly impact the mechanism of action of the final active molecule. For instance, many TFMP-based agrochemicals function as ACCase inhibitors or by targeting other essential enzymes in pests . The chlorine atom serves as an excellent leaving group, facilitating further structural elaboration, while the difluoromethoxy group can fine-tune electronic properties and resistance to degradation. Handling & Compliance: This product is classified For Research Use Only (RUO) . It is strictly for laboratory research and development purposes and is not intended for diagnostic, therapeutic, human, or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices for handling chemical substances.

Properties

IUPAC Name

3-chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF5NO/c8-3-1-2-4(7(11,12)13)14-5(3)15-6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWKAVAPPXNFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the Trifluoromethyl Group

Trifluoromethylation of pyridine derivatives is typically achieved via:

  • Photocatalytic trifluoromethylation using trifluoroiodomethane or trifluoromethanesulfonyl chloride under visible light catalysis with iridium or ruthenium complexes, as demonstrated in the synthesis of 5-difluoromethoxy-3-trifluoromethyl-1-methylpyrazole (a structurally related heterocycle).

Typical conditions:

Reagents Catalyst Solvent Conditions Yield (%) Notes
Trifluoroiodomethane Ir(ppy)3 (0.01-0.1 eq) Acetonitrile Room temp, LED white light ~88 Nitrogen atmosphere, visible light catalysis

This method can be adapted to pyridine systems for trifluoromethylation at desired positions.

Installation of the Difluoromethoxy Group

Difluoromethoxy substitution on aromatic or heteroaromatic rings is less common but can be achieved by nucleophilic substitution of halogenated intermediates with difluoromethanol or difluoromethoxide sources under basic catalysis.

  • For example, 5-halo-1-methylpyrazoles reacted with difluoromethanol in the presence of bases such as sodium hydroxide, potassium carbonate, triethylamine, or pyridine to yield difluoromethoxy derivatives.
Reagents Base Solvent Conditions Yield (%) Notes
5-Halo-1-methylpyrazole NaOH, K2CO3, Et3N, Pyridine Not specified Mild heating Not specified Nucleophilic substitution

This approach can be translated to pyridine derivatives bearing suitable leaving groups (e.g., halogens) at position 2 for substitution with difluoromethoxy.

Selective Chlorination at Position 3

Selective chlorination of pyridines can be achieved by:

  • Using chlorinating agents such as N-chlorosuccinimide or direct halogenation under controlled conditions,
  • Starting from 2,3-bis-chloro-5-trifluoromethylpyridine intermediates and selectively modifying other positions.

For example, 3-chloro-2-cyano-5-trifluoromethylpyridine was prepared by:

  • Dissolving 2,3-bis-chloro-5-trifluoromethylpyridine in acetone,
  • Adding an activator like 4-dimethylaminopyridine,
  • Heating under reflux followed by cyanide substitution.

This illustrates that halogenation at position 3 can be controlled and used as a handle for further functionalization.

Representative Detailed Preparation Methodology

Based on the above strategies, a plausible preparation route for This compound may involve the following steps:

Step Reaction Type Reagents & Conditions Outcome
1 Trifluoromethylation Starting pyridine derivative + trifluoroiodomethane, Ir(ppy)3 catalyst, acetonitrile, visible light Introduction of -CF3 at position 6
2 Chlorination Controlled chlorination using N-chlorosuccinimide or related chlorinating agents at position 3 Selective 3-chloro substitution
3 Difluoromethoxy substitution Halogenated intermediate at position 2 reacted with difluoromethanol under basic catalysis Installation of -OCHF2 at position 2

Data Summary Table of Key Parameters from Related Syntheses

Compound / Intermediate Key Reagents Catalyst / Base Solvent Temp (°C) Time Yield (%) Reference
5-Difluoromethoxy-3-trifluoromethyl-1-methylpyrazole Trifluoroiodomethane, Ir(ppy)3 - Acetonitrile RT Until completion (LED light) 88.7
3-Chloro-2-cyano-5-trifluoromethylpyridine 2,3-Bis-chloro-5-trifluoromethylpyridine, cyanide 4-Dimethylaminopyridine (activator) Acetone, chloroform 20-80 2-6 hours 89
5-Chloro-2,3-difluoropyridine 2,3,5-Trichloropyridine, CsF/KF - Sulfolane/DMSO 145-190 36 hours total >90

Research Findings and Notes

  • The trifluoromethylation step benefits from visible-light photocatalysis, providing high yields and mild conditions, avoiding harsh reagents.
  • Difluoromethoxy group introduction requires a suitable leaving group (typically halogen) and basic conditions; the choice of base influences yield and purity.
  • Chlorination at specific pyridine positions is feasible with controlled stoichiometry and choice of activators, enabling selective substitution.
  • Solvent choice is critical for reaction efficiency and environmental impact; acetone, acetonitrile, and dichloromethane are commonly used but with considerations for toxicity and recyclability.
  • Industrially scalable methods for related trifluoromethyl and difluoromethoxy pyridine derivatives have been reported with yields typically above 85%, indicating practical feasibility.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an aminopyridine derivative, while oxidation may introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7ClF3_3N2_2O
  • Molecular Weight : 247.55 g/mol
  • Chemical Structure : The compound features a pyridine ring substituted with chlorine, difluoromethoxy, and trifluoromethyl groups, which contribute to its distinct physicochemical properties.

Chemistry

3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine serves as a building block in the synthesis of more complex organic molecules. It is utilized as a reagent in various chemical reactions, including nucleophilic substitutions and oxidation processes. Its unique structure allows for modifications that can lead to the development of novel compounds with desirable properties.

Biology

The compound has been investigated for its potential biological activities , particularly:

  • Antimicrobial Properties : Studies indicate that similar fluorinated compounds exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary research suggests that this compound may inhibit the growth of certain cancer cell lines, potentially through mechanisms involving enzyme inhibition or receptor modulation.

Medicine

Research is ongoing to explore the compound's potential as a pharmaceutical intermediate or active ingredient in drug development. Its structural features may enhance bioavailability and metabolic stability, making it a candidate for further investigation in therapeutic applications.

Industry

In industrial applications, this compound is used in the production of:

  • Agrochemicals : Its effectiveness as a pesticide or herbicide is being explored due to its ability to interact with biological targets in pests.
  • Specialty Chemicals : It finds use in the synthesis of dyes and other specialty chemicals, leveraging its unique chemical characteristics.

Research has highlighted several biological activities associated with this compound:

Activity TypeDescription
AntimicrobialPotential effectiveness against various bacterial and fungal strains.
AnticancerInhibition of growth in cancer cell lines (e.g., breast, colon).
Enzyme InhibitionPossible modulation of key enzymes involved in metabolic pathways.

SARS-CoV-2 Inhibition

Emerging studies suggest that certain fluorinated compounds may inhibit SARS-CoV-2 replication, providing a potential avenue for therapeutic exploration against COVID-19.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs with Pyridinyl Substituents

3-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyridine (CAS: 1214356-58-7) and 3-Chloro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine (CAS: 1214366-95-6) are closely related compounds. Both share the same molecular formula (C₁₁H₆ClF₃N₂ ) and weight (258.63 g/mol ) but replace the difluoromethoxy group with pyridin-3-yl or pyridin-4-yl substituents .

  • Physical Properties: Predicted boiling points (~292°C) and densities (~1.385 g/cm³) are higher than the target compound, likely due to increased molecular symmetry .

Substituted Pyridines with Varying Halogenation

  • The dihedral angle (59.8°) between its aromatic rings suggests steric hindrance, stabilizing the crystal lattice via weak C–H···π interactions . Comparison: The methyl group enhances hydrophobicity, while the fluorine atom may alter reactivity in substitution reactions compared to the target compound’s chlorine and trifluoromethyl groups .
  • The amine group at position 3 increases nucleophilic reactivity, contrasting with the target compound’s lack of a reactive amine .

Substituent Position and Bioactivity

  • 8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine :
    • Incorporates a triazolopyridine core, which may confer antifungal or antibacterial activity, as seen in other pyridine derivatives .

Stability and Reactivity

  • Fluorine atoms in the trifluoromethyl group increase resistance to metabolic degradation, a trait shared with 6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS: 1011371-04-2) .

Biological Activity

3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine (CAS No. 1214332-87-2) is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C7_7H3_3ClF5_5NO
  • Molecular Weight : 247.55 g/mol
  • Boiling Point : Not specified
  • InChI Key : WCWKAVAPPXNFIU-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, primarily focusing on its potential as an inhibitor in different biological pathways.

Antiproliferative Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, a study on fluorinated pyridines demonstrated that certain derivatives could inhibit the growth of breast, colon, and lung cancer cells. Although specific data on the compound is limited, the structural similarities suggest potential for similar biological effects .

The mechanism by which this compound exerts its biological effects may involve interaction with key enzymes or receptors involved in cellular proliferation and survival. The presence of trifluoromethyl and difluoromethoxy groups is likely to enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability and activity .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study focusing on fluorinated pyridine derivatives found that specific compounds exhibited high antiproliferative activity against cancer cell lines, suggesting that this compound may also possess similar properties .
  • SARS-CoV-2 Inhibition :
    • Recent research into inhibitors of SARS-CoV-2 main protease has highlighted the importance of fluorinated compounds in antiviral activity. While direct studies on this specific compound are lacking, the structural characteristics suggest it could be explored as a potential antiviral agent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativePotential inhibition of cancer cell proliferation
Antiviral PotentialStructural similarity to known antiviral agents
Enzyme InteractionLikely interaction with key metabolic enzymes

Q & A

Q. Solutions :

  • Use reverse-phase HPLC with acetonitrile/water gradients.
  • Purify under inert atmospheres (N₂/Ar) to prevent moisture-induced decomposition .

What strategies mitigate decomposition during storage?

Q. Advanced

  • Storage conditions : –20°C in amber vials under argon.
  • Stabilizers : Add desiccants (e.g., molecular sieves) to absorb moisture.
  • Periodic analysis : Monitor purity via ¹⁹F NMR to detect hydrolysis (e.g., formation of COOH or OH byproducts) .

What are the key reactivity patterns of this compound?

Q. Basic

  • Nucleophilic substitution : Chloro group reacts with amines, thiols, or alkoxides.
  • Oxidation : Difluoromethoxy group can oxidize to carbonyl derivatives under strong conditions (e.g., KMnO₄) .
  • Inertness of CF₃ : Requires harsh conditions (e.g., radical initiators) for modification.

How can electronic effects of substituents be studied to predict reaction pathways?

Q. Advanced

  • Computational modeling : DFT calculations (e.g., HOMO-LUMO analysis) to map electron density and predict sites for electrophilic/nucleophilic attack.
  • Experimental validation : Compare reaction rates at different positions using kinetic isotope effects or Hammett plots .

What are potential research applications of this compound?

Q. Basic

  • Pharmaceuticals : Fluorinated pyridines enhance metabolic stability and bioavailability in drug candidates.
  • Agrochemicals : Serves as a precursor for herbicides or insecticides due to its resistance to environmental degradation .

How can bioactivity of derivatives be evaluated in vitro?

Q. Advanced

  • Enzyme assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays.
  • Cellular models : Assess cytotoxicity or antiproliferative effects in cancer cell lines (e.g., MTT assays).
  • SAR studies : Systematically modify substituents (e.g., replace Cl with Br) and correlate structural changes with activity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine
Reactant of Route 2
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3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine

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